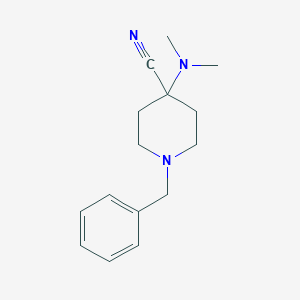
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
概要
説明
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is an organic compound with the molecular formula C14H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a dimethylamino group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile can be synthesized through a multi-step process
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The benzyl group or the dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products:
Oxidation: Oxidized derivatives such as benzyl alcohols or carboxylic acids.
Reduction: Reduced forms such as primary amines or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or dimethylamino groups.
科学的研究の応用
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
- 1-Benzyl-4-(dimethylamino)piperidine
- 4-Amino-1-benzylpiperidine
Comparison: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is unique due to the presence of both the dimethylamino group and the carbonitrile group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
生物活性
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article focuses on its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a dimethylamino group, along with a carbonitrile functional group. Its structural formula can be represented as follows:
This structure contributes to its unique pharmacological profile.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibition against several microbial strains.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Enzyme Inhibition : Acts as an inhibitor for key enzymes, including acetylcholinesterase (AChE) and histone deacetylases (HDAC).
The biological activity is primarily attributed to its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound demonstrates competitive inhibition of AChE, which is crucial for neurotransmitter regulation in the central nervous system.
- Histone Deacetylase Inhibition : It has been shown to inhibit HDACs, which play a role in gene expression regulation and are implicated in cancer progression.
Case Studies
- Neuroprotective Properties :
- Antimicrobial Activity :
Data Tables
| Biological Activity | MIC (µM) | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial (E. coli) | 6.3 | N/A | |
| Neuroprotection (PC-12 cells) | N/A | 0.17 | |
| AChE Inhibition | N/A | 6.89 |
Comparative Analysis
Compared to other piperidine derivatives, this compound shows enhanced selectivity for AChE and HDAC inhibition, making it a promising candidate for further development in treating Alzheimer's disease and other neurodegenerative conditions.
特性
IUPAC Name |
1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-17(2)15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVOXWSYIFASSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCN(CC1)CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586087 | |
| Record name | 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92703-36-1 | |
| Record name | 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














